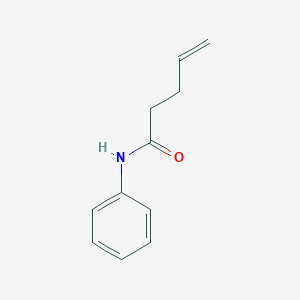

N-phenylpent-4-enamide

Overview

Description

Scientific Research Applications

Synthesis and Isomerization

N-phenylpent-4-enamide, belonging to the class of enamides, plays a crucial role in chemical synthesis and isomerization. It's used in the isomerization of N-allyl amides to form geometrically defined di-, tri-, and tetrasubstituted enamides with excellent geometric control. This process is pivotal in the synthesis of cis vicinal amino alcohols and tetrasubstituted α-borylamido complexes, highlighting the atom economy and versatility of N-phenylpent-4-enamide derivatives in organic synthesis (Trost et al., 2017).

Medicinal Chemistry

In medicinal chemistry, N-phenylpent-4-enamide derivatives exhibit potent biological activities. A series of ring-substituted N-arylcinnamanilides, structurally related to N-phenylpent-4-enamide, have been synthesized and tested against various bacterial strains and Mycobacterium tuberculosis. Some derivatives showed better activity against MRSA isolates than commonly used antibiotics like ampicillin. Moreover, these compounds demonstrated significant anti-inflammatory potential, outperforming cinnamic acid, indicating the therapeutic promise of N-phenylpent-4-enamide derivatives (Kos et al., 2020).

Chemical Synthesis and Cyclization

N-phenylpent-4-enamide and its derivatives are key intermediates in the synthesis of complex organic compounds. They are utilized in the synthesis of thiazoles, oxazoles, and other heterocyclic compounds, showcasing their versatility in organic synthesis. For instance, the synthesis of 2,4,5-trisubstituted thiazoles and 2-phenyl-4,5-substituted oxazoles involves the use of enamides as precursors, demonstrating their crucial role in building molecular complexity and introducing functional groups (Kumar et al., 2013).

properties

IUPAC Name |

N-phenylpent-4-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-3-9-11(13)12-10-7-5-4-6-8-10/h2,4-8H,1,3,9H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEGFZIFQSDJQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenylpent-4-enamide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(Thiophene-2-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2746422.png)

![N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2746429.png)

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2746430.png)

![6-{[(2,5-Dimethylphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2746433.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2746437.png)

![6-(4-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2746438.png)

![N-(3-methoxypropyl)-4-((1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2746439.png)